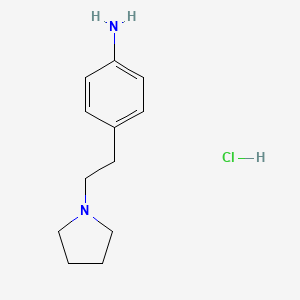

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride

Vue d'ensemble

Description

“4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride” is a chemical compound with the empirical formula C12H18N2·HCl . It has a molecular weight of 226.75 .

Molecular Structure Analysis

The SMILES string for this compound is NC(C=C1)=CC=C1CCN2CCCC2.Cl . The InChI is 1S/C12H18N2.ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;/h3-6H,1-2,7-10,13H2;1H . These strings provide a textual representation of the compound’s molecular structure.Applications De Recherche Scientifique

Crystal Structure and Synthesis Approaches

Synthesis and Crystal Structure : The synthesis of highly substituted pyrrolidinone derivatives, including methods that might align with the chemistry of the requested compound, has been developed. These methods provide insights into efficient synthesis pathways and structural characterization of related compounds. For instance, one study presents an efficient method for the synthesis of a new highly substituted pyrrolidinone derivative, demonstrating the utility of one-pot reactions for generating complex organic compounds (Ahankar et al., 2021).

Crystal Structure Investigations : The crystal structure of compounds structurally related to "4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride" has been explored. For example, a study detailing the crystal structure of a secondary amine derivative highlights the significance of X-ray diffraction in characterizing molecular geometry and intermolecular interactions (Adeleke & Omondi, 2022).

Applications in Material Science and Catalysis

NLO Applications : Research into new organic binary solids with phenolic coformers for nonlinear optical (NLO) applications has shown that compounds with similar structural features can be synthesized and characterized for potential use in materials science. These studies elucidate how the structural attributes of such compounds influence their suitability for NLO applications (Draguta et al., 2015).

Catalytic Activity : The synthesis and characterization of novel complexes, including their reactivity in the ring-opening polymerization of ε-caprolactone, demonstrate the catalytic potential of compounds within this chemical space. Such insights are crucial for the development of new catalysts for polymer synthesis (Njogu et al., 2017).

Theoretical and Computational Chemistry Studies

- Quantum Chemical Calculations : Theoretical studies, including density functional theory (DFT) and quantum chemical calculations, provide a deeper understanding of the molecular properties of substituted pyrrolidinones. Such studies offer insights into electronic structures, which are essential for predicting reactivity and properties of new compounds (Bouklah et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds containing the pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds containing the pyrrolidine ring have been associated with a wide range of biological activities .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Analyse Biochimique

Biochemical Properties

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways or modulate signaling cascades that regulate cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its efficacy may decrease due to degradation or other factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of specific metabolites, thereby influencing overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for elucidating its overall effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, where it can exert its biochemical effects. This localization is essential for understanding its role in cellular processes .

Propriétés

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;/h3-6H,1-2,7-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLQRBAYLNEYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647156 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640665 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1135228-86-2 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)

![4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326411.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326416.png)

![Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1326421.png)